(R)-2-(Azidomethyl)-1-Boc-pyrrolidine
CAS No.: 259537-91-2
Cat. No.: VC3858532
Molecular Formula: C10H18N4O2
Molecular Weight: 226.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 259537-91-2 |
|---|---|
| Molecular Formula | C10H18N4O2 |
| Molecular Weight | 226.28 g/mol |
| IUPAC Name | tert-butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(14)7-12-13-11/h8H,4-7H2,1-3H3/t8-/m1/s1 |
| Standard InChI Key | HRLUZSSGBKDEGK-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H]1CN=[N+]=[N-] |
| SMILES | CC(C)(C)OC(=O)N1CCCC1CN=[N+]=[N-] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CN=[N+]=[N-] |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound’s structure features a pyrrolidine ring with two key modifications:
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Boc Protection: A tert-butoxycarbonyl group at the nitrogen atom enhances stability during synthetic procedures .
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Azidomethyl Side Chain: The (R)-configured azidomethyl group at the C2 position enables strain-promoted azide-alkyne cycloaddition (SPAAC) reactions .
The stereochemistry is defined by the C2 chiral center, with the (R)-enantiomer being predominant in pharmaceutical applications due to its compatibility with biological systems .
Table 1: Key Chemical Identifiers
Physicochemical Characteristics
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Solubility: Miscible in dichloromethane, dimethylformamide, and tetrahydrofuran; limited solubility in water .
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Stability: Stable at 2–8°C under inert atmosphere but may decompose upon prolonged exposure to light or moisture .
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LogP: 2.09 (predicts moderate lipophilicity, ideal for membrane permeability in drug candidates) .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a three-step sequence:
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Pyrrolidine Protection: Reaction of (R)-2-(aminomethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base like triethylamine .
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Azide Introduction: Conversion of the hydroxyl group to an azide using sodium azide and triphenylphosphine under Mitsunobu conditions .
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Purification: Column chromatography (5% methanol/dichloromethane) yields the final product with >95% purity .
Key Reaction:
Analytical Characterization
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HPLC: Used to confirm ≥95% chemical purity and ≥99% enantiomeric excess .
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NMR Spectroscopy: <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 1.45 (s, 9H, Boc), 3.54–3.55 (m, 2H, CH<sub>2</sub>N<sub>3</sub>), 4.22–4.29 (m, 1H, pyrrolidine-H) .
Applications in Drug Development
Click Chemistry Platforms
The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazoles, enabling:
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Prodrug Activation: Conjugation of anticancer agents (e.g., doxorubicin) via pH-sensitive linkers .
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Antiviral Agents: Synthesis of HIV protease inhibitors through triazole-mediated scaffold hopping .
Peptide Mimetics
Incorporation into peptidomimetic structures enhances metabolic stability while retaining target binding affinity. Examples include:
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CXCR4 Antagonists: Azide-functionalized analogs show improved pharmacokinetics in metastatic cancer models .
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Neurological Targets: Dopamine D3 receptor ligands with reduced off-target effects .
Bioconjugation and Diagnostic Tools
Antibody-Drug Conjugates (ADCs)
Site-specific conjugation using the azide group minimizes heterogeneity issues common in lysine-based ADCs:
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HER2-Targeting ADCs: Trastuzumab conjugates demonstrate a drug-to-antibody ratio (DAR) of 4.0 with <5% aggregation .
Imaging Probes
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PET Tracers: <sup>18</sup>F-labeled analogs for amyloid-β imaging in Alzheimer’s disease .
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Fluorescent Tags: Tetramethylrhodamine (TAMRA) conjugates enable real-time tracking of cellular uptake .
Material Science Innovations
Stimuli-Responsive Polymers
Copolymerization with N-isopropylacrylamide yields thermoresponsive hydrogels for:
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Drug Elution: 37°C-triggered release of dexamethasone in arthritic joints.
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Tissue Scaffolds: Pore size modulation via azide crosslinking enhances stem cell differentiation .
Surface Functionalization
Self-assembled monolayers (SAMs) on gold nanoparticles improve biosensor sensitivity by 40% compared to thiol-only systems .
| Parameter | Specification | Source |
|---|---|---|
| Storage Temperature | 2–8°C | |
| Hazard Class | Combustible Solid (Storage Code 11) | |
| Water Hazard (WGK) | WGK 3 (severely hazardous to water) | |
| PPE | Gloves, lab coat, eye protection |
Recent Research Advances (2023–2025)
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Gene Delivery: Azide-functionalized lipid nanoparticles achieve 90% siRNA transfection efficiency in hepatocytes .
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Photodynamic Therapy: Porphyrin-azide conjugates selectively target tumor mitochondria under 650 nm light.
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Enzyme Engineering: SpyTag/SpyCatcher systems utilize azide handles for orthogonal protein labeling .
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